molecular formula C17H22N4O3 B7176725 N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide

Cat. No.: B7176725
M. Wt: 330.4 g/mol
InChI Key: TWLOMDALFWEGBD-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and an imidazolidinone moiety

Properties

IUPAC Name

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-15-12-19-17(24)21(15)11-8-18-16(23)20-9-6-14(7-10-20)13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLOMDALFWEGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)NCCN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with an appropriate imidazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-phenylpiperidine-1-carboxamide
  • N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-methylpiperidine-1-carboxamide
  • N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-4-ethylpiperidine-1-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

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